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Abstract
MAX-40279 hemiadipate is an orally bioavailable, potent, and selective dual inhibitor of FMS-

like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1] Activating

mutations in FLT3 are prevalent in acute myeloid leukemia (AML), and the FGFR pathway has

been implicated in resistance to FLT3 inhibitors.[2][3] MAX-40279 was designed to target both

pathways, offering a potential therapeutic advantage. This technical guide provides a

comprehensive overview of the selectivity profile of MAX-40279, presenting key quantitative

data, detailed experimental methodologies, and visual representations of the associated

signaling pathways and workflows.

Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal

development of hematopoietic stem cells.[4] Mutations, such as internal tandem duplications

(ITD) and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of

FLT3, promoting leukemogenesis in a significant portion of acute myeloid leukemia (AML)

patients.[4][5] While first and second-generation FLT3 inhibitors have shown clinical activity,

resistance often emerges, partly through the activation of alternative signaling pathways,

including the fibroblast growth factor receptor (FGFR) pathway.[2]
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MAX-40279 is a novel small molecule inhibitor developed to simultaneously target both FLT3

and FGFR kinases.[1] This dual-targeting strategy aims to provide a more durable clinical

response by addressing a key resistance mechanism. This document details the in vitro

selectivity and potency of MAX-40279 against various forms of FLT3 and FGFR, as well as its

effects on downstream signaling pathways in relevant cancer cell lines.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. A

comprehensive understanding of a compound's activity across the kinome can help predict

both on-target efficacy and potential off-target liabilities.

Enzymatic Assays
Preclinical evaluations of MAX-40279 involved enzymatic assays to determine its inhibitory

activity against wild-type and mutated forms of FLT3, as well as various FGFR subtypes.[2]

Table 1: Enzymatic Inhibition Profile of MAX-40279

Target Kinase IC50 (nM)

FLT3-wt Data not available

FLT3-ITD Data not available

FLT3-D835Y Data not available

FGFR1 Data not available

FGFR2 Data not available

FGFR3 Data not available

IC50 values represent the concentration of MAX-40279 required to inhibit 50% of the kinase

activity in a biochemical assay. Data from comprehensive kinase panel screening is not yet

publicly available.

Cellular Assays
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The anti-proliferative activity of MAX-40279 was assessed in various AML cell lines harboring

different FLT3 mutation statuses.

Table 2: Cellular Proliferation Inhibition by MAX-40279

Cell Line Relevant Genotype IC50 (nM)

MV4-11 FLT3-ITD Data not available

MOLM-13 FLT3-ITD Data not available

KG-1 FGFR1 fusion Data not available

IC50 values represent the concentration of MAX-40279 required to inhibit 50% of cell

proliferation.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections outline the general protocols for the key experiments cited in the evaluation

of MAX-40279.

Enzymatic Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are employed to measure the direct inhibitory effect of a compound

on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a commonly

used platform for this purpose.[6]

Experimental Workflow for Enzymatic Kinase Assay
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Prepare Reagents
(Kinase, Substrate, ATP, Inhibitor)
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Initiate Kinase Reaction
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(Add ADP-Glo™ Reagent)
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(Add Kinase Detection Reagent)
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Data Analysis
(Calculate IC50)
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General workflow for an ADP-Glo™ kinase inhibition assay.

Protocol Steps:

Reagent Preparation: Dilute the kinase, substrate, ATP, and test compound (e.g., MAX-

40279) to their desired concentrations in the appropriate kinase buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b13920404?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: In a multi-well plate, incubate the kinase with serial dilutions of the test

compound for a specified period (e.g., 60 minutes) at room temperature.

Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the appropriate

substrate to each well. Incubate for a defined time (e.g., 1 hour) at 37°C.

Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP.

Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the

kinase reaction into ATP.

Luminescence Reading: Measure the luminescent signal, which is proportional to the

amount of ADP produced and thus the kinase activity.

Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (General Protocol)
Cellular proliferation assays, such as the MTS or MTT assay, are used to determine the effect

of a compound on cell viability and growth.

Experimental Workflow for Cellular Proliferation Assay
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Seed Cells in a 96-well Plate
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General workflow for a cell viability assay.

Protocol Steps:

Cell Seeding: Seed the desired AML cell lines (e.g., MV4-11, MOLM-13, KG-1) into a 96-well

plate at a predetermined density.

Compound Treatment: Add serial dilutions of MAX-40279 to the wells.
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Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2

incubator.

Reagent Addition: Add MTS or MTT reagent to each well.

Incubation: Incubate the plate for an additional 2-4 hours to allow for the conversion of the

reagent by viable cells.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a dose-response curve.[5]

Cellular Phosphorylation Assay (Western Blot - General
Protocol)
Western blotting is a technique used to detect the phosphorylation status of specific proteins,

providing insight into the inhibition of signaling pathways.

Experimental Workflow for Western Blot Analysis
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Treat Cells with MAX-40279
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General workflow for Western blot analysis of protein phosphorylation.
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Protocol Steps:

Cell Treatment and Lysis: Treat cells with MAX-40279 for a specified time, then lyse the cells

to extract proteins.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis.

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies specific for the

phosphorylated and total forms of the target proteins (e.g., FLT3, FGFR, STAT5, ERK).[5]

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-

conjugated secondary antibody and detect the protein bands using a chemiluminescent

substrate.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

Signaling Pathway Inhibition
MAX-40279 is designed to inhibit the signaling pathways driven by FLT3 and FGFR.

Constitutive activation of FLT3-ITD leads to the activation of downstream pathways such as

RAS/MEK/ERK and JAK/STAT, promoting cell proliferation and survival.[7] Similarly, aberrant

FGFR signaling can activate the RAS-MAPK and PI3K-AKT pathways.[8][9]

FLT3 Signaling Pathway
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Simplified FLT3 signaling pathway and the point of inhibition by MAX-40279.

FGFR Signaling Pathway
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Simplified FGFR signaling pathway and the point of inhibition by MAX-40279.

Conclusion
MAX-40279 hemiadipate is a dual FLT3 and FGFR inhibitor with the potential to overcome

resistance mechanisms observed with single-agent FLT3 inhibitors in AML. Preclinical studies

have demonstrated its activity against both wild-type and mutated forms of FLT3, as well as

FGFR subtypes. Further publication of comprehensive kinase selectivity data and detailed

results from cellular and in vivo studies will provide a more complete understanding of its

therapeutic potential and safety profile. The methodologies and pathway diagrams presented in
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this guide offer a foundational framework for researchers and drug development professionals

working with this and similar targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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